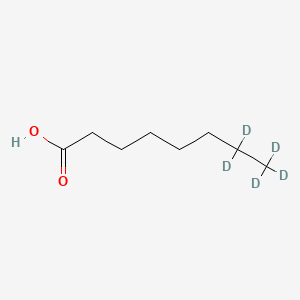

Octanoic acid-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H16O2 |

|---|---|

Molekulargewicht |

149.24 g/mol |

IUPAC-Name |

7,7,8,8,8-pentadeuteriooctanoic acid |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2 |

InChI-Schlüssel |

WWZKQHOCKIZLMA-ZBJDZAJPSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCC(=O)O |

Kanonische SMILES |

CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Octanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated octanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this isotopically labeled compound in their work. This document details its fundamental characteristics, presents quantitative data in a structured format, outlines key experimental protocols for its analysis, and illustrates its metabolic fate and experimental use.

Introduction

Deuterated octanoic acid is a stable isotope-labeled version of octanoic acid, a medium-chain saturated fatty acid. In deuterated octanoic acid, one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic substitution imparts a higher molecular weight to the molecule while maintaining nearly identical chemical properties to its non-deuterated counterpart. The primary utility of deuterated compounds lies in their application as internal standards for quantitative analysis by mass spectrometry and as tracers in metabolic research to elucidate the pathways of fatty acid metabolism. The kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can also be exploited in drug development to alter metabolic profiles and enhance the pharmacokinetic properties of drug candidates.

Physical and Chemical Properties

The physical and chemical properties of deuterated octanoic acid are crucial for its handling, storage, and application in various experimental settings. The following tables summarize the key quantitative data for different deuterated forms of octanoic acid, with non-deuterated octanoic acid included for comparison.

Physical Properties

| Property | Octanoic Acid (Non-deuterated) | Octanoic Acid-d2 | Octanoic Acid-d15 |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₄D₂O₂[1] | C₈HD₁₅O₂ |

| Molecular Weight ( g/mol ) | 144.21[2] | 146.2[1] | 159.30 |

| Appearance | Colorless to light yellow oily liquid[2] | Liquid[1] | Liquid |

| Density (g/mL at 25°C) | 0.910[2] | Not available | 1.005 |

| Melting Point (°C) | 16.7[3] | Not available | 16 |

| Boiling Point (°C) | 239.7[3] | Not available | 237 |

| Flash Point (°C) | >110 | Not available | 113 (closed cup) |

| Refractive Index (n20/D) | 1.428 | Not available | 1.4245 |

Chemical Properties

| Property | Information |

| Synonyms | Caprylic Acid, n-Octanoic Acid |

| Isotopic Purity | Typically ≥98 atom % D for commercially available standards. |

| Chemical Purity | Typically ≥98-99% for analytical grade standards. |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[4] |

| Reactivity | As a carboxylic acid, it can undergo esterification and can react with bases to form salts. The chemical reactivity is nearly identical to non-deuterated octanoic acid. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of deuterated octanoic acid in research. This section provides an overview of the synthesis and detailed protocols for purification and quantification.

Synthesis of Deuterated Octanoic Acid

The synthesis of deuterated octanoic acid can be achieved through various methods, with the specific approach determining the extent and position of deuteration. Detailed, step-by-step synthesis protocols are often proprietary. However, common strategies include:

-

Hydrolysis of Deuterated Precursors: One common method involves the synthesis of a deuterated precursor, such as deuterated n-octanamide, which is then hydrolyzed to yield deuterated octanoic acid. For example, deuterated n-octanamide can be dissolved in an acidic solution (e.g., 6 M HCl) and heated to facilitate hydrolysis. The resulting deuterated octanoic acid can then be extracted using an organic solvent like diethyl ether.[5]

-

Metal-Catalyzed Hydrothermal H/D Exchange: This method involves the exchange of hydrogen atoms for deuterium in the presence of a metal catalyst and a deuterium source, such as heavy water (D₂O), under high temperature and pressure. This technique can be used to produce highly deuterated fatty acids.[6]

Purification of Deuterated Octanoic Acid

Purification is a critical step to remove any unreacted starting materials, byproducts, or other impurities. Low-temperature crystallization is an effective method for purifying fatty acids.

Protocol: Low-Temperature Crystallization

-

Dissolution: Dissolve the crude deuterated octanoic acid in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or hexane) at room temperature.

-

Cooling: Slowly cool the solution to a low temperature (e.g., -20°C to -70°C). Saturated fatty acid impurities, having higher melting points, will crystallize out of the solution first.

-

Filtration: Quickly filter the cold solution to remove the crystallized impurities. The deuterated octanoic acid will remain in the filtrate.

-

Solvent Evaporation: Allow the filtrate to warm to room temperature and remove the solvent under reduced pressure to obtain the purified deuterated octanoic acid.

Quantification of Octanoic Acid using Deuterated Internal Standards

Deuterated octanoic acid is widely used as an internal standard for the accurate quantification of endogenous octanoic acid in biological samples by mass spectrometry.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation and Lipid Extraction:

-

To a biological sample (e.g., 100 µL of plasma or homogenized tissue), add a known amount of deuterated octanoic acid internal standard.

-

Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol (B129727) and vortex thoroughly.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers and carefully collect the lower organic phase containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

-

-

Saponification (for total fatty acid analysis):

-

Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze ester bonds.

-

Acidify the solution with 0.5 mL of 1 M HCl.

-

Extract the free fatty acids with hexane (B92381).

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Dry the hexane extract under nitrogen.

-

Add 1-2 mL of 12-14% Boron Trifluoride (BF₃)-Methanol reagent.

-

Heat at 60-100°C for 10-60 minutes to form FAMEs.

-

After cooling, add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution onto a suitable GC column (e.g., a polar capillary column).

-

Use a temperature gradient to separate the FAMEs.

-

The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) to detect the specific ions for endogenous octanoic acid methyl ester and the deuterated internal standard.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7][8]

-

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation and Lipid Extraction:

-

Follow the same lipid extraction and saponification procedure as for GC-MS, adding the deuterated internal standard at the beginning.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried fatty acid extract in a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).

-

Inject the sample into a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous octanoic acid and the deuterated internal standard.

-

Quantification is based on the peak area ratio of the analyte to the internal standard relative to a calibration curve.[4][8]

-

Applications in Research and Drug Development

Deuterated octanoic acid is an invaluable tool in various scientific disciplines.

-

Metabolic Research: As a stable isotope tracer, it is used to study the kinetics of fatty acid β-oxidation, entry into the citric acid cycle, and ketogenesis. These studies provide insights into the regulation of energy metabolism in health and disease.

-

Drug Development: The kinetic isotope effect associated with deuteration can be leveraged to slow down the metabolism of a drug molecule at specific sites, potentially improving its pharmacokinetic profile, reducing toxic metabolites, and enhancing therapeutic efficacy.[9]

-

Clinical Diagnostics: It is used as an internal standard in diagnostic tests for metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where accurate quantification of octanoic acid levels is crucial.[10]

Visualizations

Metabolic Pathway of Octanoic Acid

The following diagram illustrates the metabolic fate of octanoic acid via β-oxidation and its entry into the citric acid cycle.

Caption: Metabolic fate of octanoic acid via β-oxidation.

Experimental Workflow for Metabolic Tracing

The diagram below outlines the general workflow for using deuterated octanoic acid as a tracer in metabolic studies.

Caption: General workflow for stable isotope tracing.

References

- 1. researchgate.net [researchgate.net]

- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Caprylic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. epj-conferences.org [epj-conferences.org]

- 6. apo.ansto.gov.au [apo.ansto.gov.au]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. LIPID MAPS [lipidmaps.org]

A Technical Guide to the Synthesis and Isotopic Purity of Octanoic Acid-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterium-labeled compounds are indispensable tools in modern research, particularly in pharmaceutical development and metabolomics. Their use as internal standards in mass spectrometry-based quantification assays is critical for correcting analytical variability, thereby ensuring the accuracy and precision of results. Octanoic acid-d5, a deuterated analogue of the eight-carbon saturated fatty acid, serves as an ideal internal standard for the analysis of octanoic acid and related medium-chain fatty acids in complex biological matrices. Its five deuterium (B1214612) atoms provide a sufficient mass shift to distinguish it from its unlabeled counterpart without significantly altering its chemical and chromatographic properties.

This technical guide provides an overview of a general synthetic approach for producing deuterated fatty acids and details the rigorous analytical methodology required to confirm the isotopic purity and enrichment of the final product.

Synthesis of Deuterated Fatty Acids

While numerous strategies exist for deuterium incorporation, a direct synthesis protocol for this compound is not widely reported in peer-reviewed literature. The synthesis of a specific isotopologue often requires custom synthesis starting from specifically labeled precursors. However, a robust and common general method for achieving high levels of deuteration in saturated fatty acids is through catalytic hydrogen-deuterium (H/D) exchange. This method is presented below as a representative protocol. It is important to note that this method typically results in a mixture of isotopologues with a high degree of deuterium incorporation, and achieving a specific d5 enrichment with high selectivity would require careful control over reaction conditions or a custom synthetic route.

General Experimental Protocol: Platinum-Catalyzed H/D Exchange

This protocol describes a general method for deuterating saturated fatty acids using deuterium oxide as the deuterium source and platinum on carbon (Pt/C) as a catalyst under hydrothermal conditions.

Materials:

-

Octanoic Acid (non-labeled)

-

10% Platinum on carbon (Pt/C) catalyst

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

High-pressure reactor (e.g., Parr reactor)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a high-pressure reactor vessel, add octanoic acid (1.0 eq), 10% Pt/C catalyst (10% w/w relative to the acid), and deuterium oxide (D₂O) in a 1:20 substrate-to-solvent ratio.

-

Inerting: Seal the reactor and purge the headspace with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove oxygen.

-

Reaction: Heat the sealed reactor to a temperature of 180-200°C with continuous stirring. Maintain the reaction for 48-72 hours. The reaction time and temperature are critical parameters that influence the extent of deuteration.

-

Workup: After cooling the reactor to room temperature, vent any residual pressure. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst, washing the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. The organic layer containing the deuterated octanoic acid is separated. Wash the organic layer with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude deuterated octanoic acid.

-

Purification: The crude product can be further purified by methods such as silica (B1680970) gel chromatography or distillation to achieve the desired chemical purity. To increase isotopic enrichment, the entire process can be repeated.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", compound=true, size="10,5!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_analysis" { label="Quality Control"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];

} } .dot Caption: General workflow for the synthesis and quality control of deuterated octanoic acid.

Isotopic Purity Analysis

The determination of isotopic purity is the most critical quality control step. It establishes the exact isotopic composition of the labeled compound, ensuring its suitability as an internal standard. The standard method for this analysis is high-resolution liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Analytical Protocol: Isotopic Distribution by LC-MS

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

C18 Reverse-Phase HPLC Column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample of Deuterated Octanoic Acid.

-

Methanol (B129727) or Acetonitrile for sample dilution.

Procedure:

-

Sample Preparation: Prepare a stock solution of the deuterated octanoic acid in methanol at a concentration of 1 mg/mL. Further dilute this stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.

-

Chromatographic Separation: Inject the diluted sample onto the LC-MS system. Perform a gradient elution to separate the octanoic acid from any potential impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 10 minutes.

-

Mass Spectrometry Analysis: Analyze the column eluent using the HRMS operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. Set the instrument to acquire full scan data over a mass range that includes the unlabeled and all expected deuterated species (e.g., m/z 140-155).

-

Data Processing: a. Identify the chromatographic peak corresponding to octanoic acid. b. Extract the mass spectrum from across this peak. c. Generate Extracted Ion Chromatograms (EICs) for each isotopologue:

- d0 (unlabeled): [C₈H₁₅O₂]⁻

- d1: [C₈H₁₄DO₂]⁻

- d2: [C₈H₁₃D₂O₂]⁻

- d3: [C₈H₁₂D₃O₂]⁻

- d4: [C₈H₁₁D₄O₂]⁻

- d5: [C₈H₁₀D₅O₂]⁻

- etc. d. Integrate the peak area for each EIC.

-

Purity Calculation: Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100. The isotopic enrichment for d5 is the relative abundance of the d5 species.

dot graph "analysis_workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", size="10,6!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_main" { label="Isotopic Purity Analysis Workflow"; bgcolor="#F1F3F4";

} } .dot Caption: Workflow for determining isotopic purity of this compound via LC-MS.

Data Presentation: Isotopic Distribution

High-quality deuterated standards are characterized by a high abundance of the target isotopologue and minimal presence of unlabeled (d0) and other undesired species. The table below presents representative data for a typical batch of this compound with high isotopic enrichment.

| Isotopologue | Mass Shift | Representative Relative Abundance (%) |

| d0 (Unlabeled) | M+0 | < 0.1 |

| d1 | M+1 | 0.1 |

| d2 | M+2 | 0.3 |

| d3 | M+3 | 1.0 |

| d4 | M+4 | 2.5 |

| d5 (Target) | M+5 | > 95.0 |

| d6+ | M+6 and higher | < 1.0 |

| Isotopic Enrichment (d5) | - | > 95% |

| Total Deuteration (d1-dn) | - | > 99% |

Table 1: Representative isotopic distribution for a high-purity batch of this compound. Values are illustrative and may vary by specific synthetic batch.

Conclusion

The synthesis and validation of this compound require robust chemical and analytical methodologies. While general H/D exchange protocols can produce highly deuterated fatty acids, the targeted synthesis of a specific d5 isotopologue demands specialized and controlled approaches. The ultimate quality and utility of the final product are confirmed through high-resolution mass spectrometry, which provides a detailed profile of the isotopic distribution. For researchers and drug developers, using a well-characterized internal standard like this compound is a fundamental requirement for generating reliable, high-quality quantitative data.

The Role of Octanoic Acid-d5 in Advancing Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific inquiry, particularly within metabolomics, lipidomics, and pharmaceutical development, the use of stable isotope-labeled compounds is indispensable for achieving accurate and reliable quantitative data. Among these, Octanoic acid-d5, a deuterated analog of the medium-chain fatty acid, has emerged as a critical tool. This technical guide provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key scientific workflows and pathways.

Core Applications of this compound

This compound serves two primary functions in scientific research: as an internal standard for mass spectrometry-based quantification and as a metabolic tracer to study lipid metabolism.[1][2] Its chemical properties, being nearly identical to its endogenous counterpart, allow it to navigate the complexities of sample preparation and analysis with high fidelity, thereby correcting for experimental variability.[3]

Internal Standard for Quantitative Analysis

The most prevalent use of this compound is as an internal standard in quantitative assays utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] By introducing a known quantity of this compound at the initial stage of sample preparation, any loss or variation during extraction, derivatization, and analysis can be accurately normalized.[2] This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative bioanalysis.[1]

Metabolic Tracer in Lipidomics and Metabolomics

As a stable isotope-labeled tracer, this compound allows researchers to track the metabolic fate of octanoic acid within biological systems.[3] This includes its absorption, distribution, and incorporation into complex lipids, as well as its entry into catabolic pathways such as β-oxidation.[4][5] Such tracer studies are pivotal in understanding the dynamics of fatty acid metabolism in both healthy and diseased states.[3]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data relevant to the use of this compound in scientific research, including typical performance characteristics when used as an internal standard and representative concentrations in biological matrices.

Table 1: Performance Characteristics of this compound as an Internal Standard in Mass Spectrometry-based Assays

| Parameter | Typical Value | Analytical Technique | Reference |

| Linearity (r²) | > 0.99 | LC-MS/MS | [6] |

| Precision (%RSD) | < 15% | LC-MS/MS | [6] |

| Accuracy (%Bias) | ± 15% | LC-MS/MS | [6] |

| Recovery | Consistent with analyte | GC-MS & LC-MS/MS | [7] |

Table 2: Representative Instrumental Parameters for Octanoic Acid Analysis using a Deuterated Internal Standard

| Parameter | GC-MS (as FAME derivative) | LC-MS/MS (direct analysis) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Carrier/Mobile Phase | Helium | Gradient of water and acetonitrile (B52724)/isopropanol with formic acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), negative mode |

| MS Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| m/z for Octanoic Acid | Varies by derivative (e.g., FAME) | Precursor > Product (e.g., 143.1 > 143.1) |

| m/z for this compound | Varies by derivative and labeling pattern | Precursor > Product (e.g., 148.1 > 148.1) |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of techniques involving this compound. Below are representative protocols for GC-MS and LC-MS/MS analysis.

Protocol 1: Quantification of Total Fatty Acids by GC-MS

This protocol outlines the general steps for the analysis of total fatty acids in a biological sample, such as plasma, using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

To a known volume of plasma (e.g., 100 µL), add a precise amount of this compound solution in methanol.

-

Add a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously to extract total lipids.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution and heat to saponify the fatty acid esters.

-

Acidify the solution and add a derivatization agent such as 14% boron trifluoride in methanol.

-

Heat the sample to convert the free fatty acids to their corresponding FAMEs.

-

After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.

-

Collect the organic layer and dry it before reconstitution in a suitable solvent for GC-MS analysis.

3. GC-MS Instrumental Analysis:

-

GC System: A gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient to separate the FAMEs.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for the quantification of specific FAMEs and their deuterated internal standard.

4. Data Analysis:

-

Integrate the peak areas for the endogenous octanoic acid methyl ester and the this compound methyl ester.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of standards.

-

Determine the concentration of octanoic acid in the samples from the calibration curve.

Protocol 2: Quantification of Free Octanoic Acid by LC-MS/MS

This protocol describes the analysis of free (non-esterified) octanoic acid in a biological matrix.

1. Sample Preparation and Extraction:

-

To a plasma sample (e.g., 100 µL), add the this compound internal standard.

-

Precipitate proteins by adding cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Instrumental Analysis:

-

LC System: A liquid chromatograph with a C18 reversed-phase column.

-

Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

-

Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endogenous octanoic acid and this compound.

3. Data Analysis:

-

Integrate the peak areas of the MRM transitions for both the analyte and the internal standard.

-

Calculate the peak area ratio.

-

Quantify the concentration of octanoic acid in the samples using a calibration curve prepared in the same biological matrix.

Conclusion

This compound is a versatile and powerful tool in modern scientific research. Its application as an internal standard is fundamental to achieving accurate and reproducible quantification of fatty acids, a critical aspect for biomarker discovery and validation in drug development.[1][2] Furthermore, its use as a metabolic tracer provides invaluable insights into the dynamic processes of lipid metabolism.[3] The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. Intestinal absorption of octanoic, decanoic, and linoleic acids: effect of triglyceride structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Lynchpin of Accuracy: A Technical Guide to Octanoic Acid-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of drug development, metabolomics, and clinical research, the precision and reliability of quantitative analysis are paramount. Mass spectrometry (MS), frequently coupled with chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC), stands as a powerful tool for these applications. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the accuracy of results. This in-depth technical guide delves into the fundamental principles and practical applications of using Octanoic acid-d5 as a stable isotope-labeled (SIL) internal standard to mitigate these variables and ensure the integrity of quantitative data.

The Core Principle: Normalization to a Constant

Quantitative analysis by mass spectrometry hinges on the principle that the instrument's response is proportional to the concentration of the analyte.[1] This relationship, however, can be skewed by numerous factors throughout the analytical workflow.[1] An internal standard (IS) is a compound of a known and constant concentration added to every sample, calibrator, and quality control (QC) sample at the outset of the analytical process.[1] Its primary role is to act as a reliable reference point, allowing for the normalization of the analyte's signal to correct for variations that occur from sample to sample.[1]

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[2][3] In these standards, one or more atoms of the analyte molecule are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[2][4] This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the endogenous analyte, while their physicochemical properties remain nearly identical.[2][4] This near-identical behavior is the cornerstone of their superior performance, as they are affected by experimental variations in the same manner as the analyte.[4]

Key sources of variability corrected by using this compound as an internal standard include:

-

Sample Preparation Losses: Analyte can be lost during various steps such as liquid-liquid extraction, solid-phase extraction, and solvent evaporation.[1][5]

-

Injection Volume Variations: Minor inconsistencies in the volume of sample injected into the chromatograph can lead to proportional changes in the analyte signal.[1]

-

Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over time due to factors like detector aging or changes in source conditions.[1]

-

Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]

This compound: Properties and Applications

This compound is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. The replacement of five hydrogen atoms with deuterium results in a mass increase of five daltons, providing a clear mass shift for detection by mass spectrometry while maintaining very similar chromatographic retention times and extraction efficiencies to the unlabeled octanoic acid.

Physicochemical Properties:

| Property | Octanoic Acid | Octanoic acid-d15 |

| Molecular Formula | C₈H₁₆O₂ | C₈HD₁₅O₂ |

| Molecular Weight | ~144.21 g/mol | ~159.30 g/mol |

| Melting Point | ~16.7 °C | ~16 °C |

| Boiling Point | ~239.7 °C | ~237 °C |

| Density | ~0.91 g/mL at 25 °C | ~1.005 g/mL at 25 °C |

(Note: Data for Octanoic acid-d15 is presented as a close analogue to this compound, illustrating the minimal impact of deuteration on bulk physical properties.[6][7][8])

This compound is primarily used as an internal standard for the quantification of octanoic acid in various biological matrices, including but not limited to:

-

Plasma and Serum

-

Tissues (e.g., brain, liver)

-

Cell Cultures

-

Food and Environmental Samples

Experimental Protocols

The successful implementation of this compound as an internal standard in a quantitative assay involves a systematic approach, from meticulous sample preparation to careful data analysis. Below are detailed methodologies for common analytical platforms.

Protocol 1: Quantification of Octanoic Acid in Human Plasma by LC-MS/MS

This protocol is adapted for the analysis of free fatty acids in plasma.

1. Materials and Reagents:

-

Human plasma samples

-

Octanoic acid analytical standard

-

This compound internal standard

-

Methanol (B129727), Acetonitrile (LC-MS grade)

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve octanoic acid and this compound in methanol to prepare individual stock solutions.

-

Calibration Standards: Prepare a series of working solutions of octanoic acid by serial dilution of the stock solution. These will be used to spike a surrogate matrix (e.g., stripped serum or phosphate-buffered saline) to create calibration standards with concentrations ranging from approximately 0.05 to 50 µg/mL.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

3. Sample Preparation (MTBE Extraction):

-

Thaw human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the 1 µg/mL this compound internal standard working solution to each sample (except for blank matrix samples).

-

Add 500 µL of MTBE to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (containing the lipids) to a new 1.5 mL tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MS/MS Mode: Multiple Reaction Monitoring (MRM)

5. Data Analysis:

-

Integrate the peak areas for both octanoic acid and this compound.

-

Calculate the response ratio for each sample and standard by dividing the peak area of the analyte (octanoic acid) by the peak area of the internal standard (this compound).

-

Construct a calibration curve by plotting the response ratio (y-axis) against the corresponding concentration of the calibration standards (x-axis).

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of octanoic acid in the unknown plasma samples by interpolating their response ratios from the calibration curve.

Protocol 2: Quantification of Total Octanoic Acid in Tissues by GC-MS

This protocol involves a derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs).

1. Materials and Reagents:

-

Tissue samples (e.g., liver, brain)

-

This compound internal standard

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

14% Boron trifluoride-Methanol (BF₃-Methanol) reagent

-

Hexane (B92381) (GC grade)

-

Anhydrous sodium sulfate (B86663)

2. Sample Preparation and Derivatization:

-

Weigh approximately 20-50 mg of frozen tissue.

-

Homogenize the tissue in an appropriate buffer.

-

To a known amount of tissue homogenate in a screw-capped glass tube, add a precise volume of the this compound internal standard solution.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of chloroform:methanol (2:1, v/v) to the sample and vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the lower organic phase (containing lipids) to a new glass tube.

-

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization to FAMEs:

-

Add 1 mL of 14% BF₃-Methanol reagent to the dried lipid extract.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of water and 2 mL of hexane.

-

Vortex thoroughly and centrifuge briefly to separate the phases.

-

-

Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final extract to a GC vial for analysis.

3. GC-MS Conditions:

-

GC System: Gas chromatograph with a split/splitless injector

-

Column: DB-5ms column (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar

-

Carrier Gas: Helium

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Mass spectrometer operating in Electron Ionization (EI) mode

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of octanoic acid methyl ester and its deuterated counterpart.

4. Data Analysis: The data analysis follows the same principles as the LC-MS/MS method, using the ratio of the peak area of the analyte to the internal standard to construct a calibration curve and quantify the analyte in the samples.

Data Presentation

The use of this compound as an internal standard significantly enhances the quality of quantitative data. The following tables summarize typical performance characteristics from a validated bioanalytical method.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ± 20% | Meets criteria |

| Intra-day Precision (%CV) | < 15% | < 12% |

| Inter-day Precision (%CV) | < 15% | < 20% |

| Accuracy (% Recovery) | 80 - 120% | 92 - 120% |

| Matrix Effect | CV of IS-normalized matrix factor < 15% | < 15% |

(Data compiled from representative validation reports.)

Table 2: Representative Quantitative Data for Octanoic Acid in Human Plasma

| Sample ID | Analyte Peak Area | IS (this compound) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Calibration Std 1 | 15,234 | 250,112 | 0.061 | 0.1 |

| Calibration Std 2 | 78,910 | 255,432 | 0.309 | 0.5 |

| Calibration Std 3 | 155,678 | 249,876 | 0.623 | 1.0 |

| QC Low | 110,234 | 251,543 | 0.438 | 0.72 |

| QC High | 1,234,567 | 253,987 | 4.861 | 8.1 |

| Unknown Sample 1 | 345,678 | 252,111 | 1.371 | 2.28 |

| Unknown Sample 2 | 567,890 | 248,990 | 2.281 | 3.80 |

(This table presents illustrative data to demonstrate the calculation process.)

Mandatory Visualizations

Experimental workflow for fatty acid analysis.

Logical flow of quantification.

Fatty acids and insulin signaling.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Power of Deuterium: A Technical Guide to Deuterated Fatty Acids in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, precision and clarity are paramount. The study of lipids, in all their structural and functional diversity, offers profound insights into cellular biology, disease pathogenesis, and therapeutic intervention. Among the sophisticated tools available to researchers, deuterated fatty acids have emerged as a uniquely powerful asset, serving a dual role as both precise metabolic tracers and potent therapeutic agents. This technical guide provides an in-depth exploration of the core applications of deuterated fatty acids in lipidomics, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Applications of Deuterated Fatty Acids

Deuterated fatty acids are stable isotope-labeled lipids where one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This subtle modification has two profound consequences that are harnessed in lipidomics research and drug development.[1]

First, their increased mass allows them to be used as metabolic tracers .[1] By introducing a known quantity of a deuterated fatty acid into a biological system, researchers can meticulously track its absorption, distribution, and metabolic fate through complex biological pathways using mass spectrometry.[1][2] This enables the quantification of fatty acid uptake, incorporation into complex lipids, and catabolism without the need for radioactive isotopes.[1][3]

Second, the strategic placement of deuterium at sites on polyunsaturated fatty acids (PUFAs) that are susceptible to oxidative damage can dramatically alter their chemical reactivity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the "kinetic isotope effect".[1] This increased bond strength makes deuterated PUFAs (D-PUFAs) significantly more resistant to attack by reactive oxygen species (ROS), effectively halting the destructive chain reaction of lipid peroxidation.[1][4] This has positioned D-PUFAs as a novel class of therapeutic agents for a range of diseases linked to oxidative stress.[1][5]

Quantitative Data Summary

The therapeutic potential of D-PUFAs has been demonstrated in various preclinical models, with significant reductions in markers of oxidative stress and improvements in disease-related phenotypes. The following tables summarize key quantitative findings from these studies.

Table 1: Reduction of Lipid Peroxidation Markers by D-PUFA Treatment

| Disease Model | Tissue | Marker | Reduction vs. Control (H-PUFA) | Reference |

| APOE3-Leiden.CETP Mice (Atherosclerosis) | Hepatic | F2-isoprostanes | ~80% | [6] |

| APOE3-Leiden.CETP Mice (Atherosclerosis) | Plasma | F2-isoprostanes | ~80% | [6] |

| Aldh2-/- Mice (Sporadic Alzheimer's Disease) | Cortex | F2-isoprostanes | ~55% | [7] |

| Aldh2-/- Mice (Sporadic Alzheimer's Disease) | Hippocampus | F2-isoprostanes | ~55% | [7] |

| APP/PS1 Mutant Mice (Alzheimer's Disease) | Brain | F2 isoprostanes and neuroprostanes | Reduced concentrations | [8] |

Table 2: Effects of D-PUFA Treatment on Disease Phenotypes

| Disease Model | Key Finding | Quantitative Effect | Reference |

| APOE3-Leiden.CETP Mice (Atherosclerosis) | Reduced Atherosclerotic Lesion Area | -26% | [6] |

| APOE3-Leiden.CETP Mice (Atherosclerosis) | Reduced Plasma Total Cholesterol | ~25% | [6] |

| Aldh2-/- Mice (Sporadic Alzheimer's Disease) | Improved Cognitive Performance | Reset to wildtype levels | [7] |

| APP/PS1 Mutant Mice (Alzheimer's Disease) | Reduced Hippocampal Aβ40 and Aβ38 | Significantly lower | [8] |

Key Experimental Protocols

Accurate and reproducible data in lipidomics studies using deuterated fatty acids rely on meticulous experimental execution. The following sections provide detailed methodologies for key experimental procedures.

Protocol 1: Lipid Extraction from Biological Samples

The first step in analyzing fatty acids from biological matrices is the extraction of lipids. The two most common methods are the Folch and Bligh & Dyer procedures.[9]

A. Folch Method [9]

This method is suitable for extracting lipids from tissues using a chloroform (B151607):methanol (B129727) mixture.[9]

-

Homogenization: Homogenize the tissue sample with 20 volumes of chloroform:methanol (2:1, v/v).[9]

-

Internal Standard Spiking: Add a precise volume of the deuterated internal standard solution to the homogenate.[10]

-

Washing: Add 0.2 volumes of 0.9% NaCl solution and vortex for 30 seconds.[10]

-

Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the phases.[10]

-

Collection: Carefully transfer the lower organic phase, which contains the lipids, to a new glass tube.[10]

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

B. Bligh & Dyer Method [9]

This technique is well-suited for samples with a higher water content.[9]

-

Homogenization: Homogenize the sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Internal Standard Spiking: Add a precise volume of the deuterated internal standard solution.

-

Phase Separation: Add an additional 1 volume of chloroform and 1 volume of water to induce phase separation. Vortex thoroughly.

-

Centrifugation: Centrifuge to clarify the two phases.

-

Collection: Aspirate the lower chloroform layer containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

Protocol 2: Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[9]

-

Derivatization to FAMEs: [10]

-

Add 1 mL of 14% BF₃-Methanol reagent to the dried lipid extract.[10]

-

Cap the tube tightly and heat at 100°C for 30 minutes.[10]

-

Cool the tube to room temperature.[10]

-

Add 1 mL of water and 2 mL of hexane (B92381).[10]

-

Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes to separate the phases.[10]

-

Transfer the upper hexane layer containing the FAMEs to a new tube.[10]

-

-

GC-MS Analysis: [10]

-

Column: Use a suitable capillary column (e.g., DB-225ms).

-

Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.[10]

-

Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI).

-

Scan Mode: Selected Ion Monitoring (SIM) for target analytes and their deuterated internal standards.[10]

-

-

Quantification: [10]

-

Construct a calibration curve by analyzing standards containing known concentrations of unlabeled fatty acids and a constant concentration of the deuterated internal standards.[10]

-

Plot the ratio of the peak area of the analyte to the peak area of its corresponding internal standard against the analyte concentration.[10]

-

Protocol 3: Analysis of Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of underivatized fatty acids, which simplifies sample preparation.[9]

-

Sample Preparation (for free fatty acids): [10]

-

Protein Precipitation: To the sample (e.g., plasma), add cold methanol containing the deuterated internal standard mix. Vortex to precipitate proteins.

-

Liquid-Liquid Extraction: Add a non-polar solvent like methyl-tert-butyl ether (MTBE), vortex, and incubate. Add water to induce phase separation. Centrifuge and collect the upper organic layer.

-

Dry-down and Reconstitution: Evaporate the solvent and reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).[11]

-

-

LC-MS/MS Analysis: [9]

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column.[9]

-

Mobile Phase: A common mobile phase consists of an acetonitrile/water gradient with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.[9]

-

Detection: Electrospray ionization (ESI) in negative mode is commonly used, with detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9]

-

-

Quantification: [11]

-

Quantification is achieved by calculating the ratio of the peak area of the endogenous fatty acid to the peak area of its corresponding deuterated internal standard.[11] A calibration curve is used for absolute quantification.

-

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Lipid Peroxidation and the Protective Effect of D-PUFAs

General Experimental Workflow for Fatty Acid Analysis

Signaling Pathway: D-PUFAs and Ferroptosis

Conclusion

Deuterated fatty acids are a versatile and indispensable tool in modern lipidomics. As stable isotope tracers, they provide a safe and precise means to quantify the dynamics of lipid metabolism in vivo.[1] As therapeutic agents, their ability to inhibit lipid peroxidation through the kinetic isotope effect offers a novel, non-antioxidant-based strategy to combat a wide array of diseases driven by oxidative stress.[1][5] The methodologies and data presented in this guide underscore the significant impact of deuterated fatty acids in advancing our understanding of lipid biology and in the development of new therapeutic paradigms for challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 5. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 7. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide: Utilizing Octanoic Acid-d5 for the Study of Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Octanoic Acid in Metabolic Research

Octanoic acid (C8:0), also known as caprylic acid, is a medium-chain fatty acid (MCFA) that serves as an important energy substrate and signaling molecule.[1][2] Unlike long-chain fatty acids, MCFAs are rapidly absorbed from the gut and transported directly to the liver via the portal vein, where they are preferentially oxidized for energy.[3][4] This unique metabolic profile makes them a subject of intense research in areas ranging from ketogenic diets and neurological disorders to metabolic diseases like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][5][6]

To accurately trace and quantify the metabolic fate of octanoic acid in complex biological systems, stable isotope-labeled tracers are indispensable tools. Octanoic acid-d5 is a deuterated analog of octanoic acid, where five hydrogen atoms have been replaced with deuterium.[7] This isotopic labeling renders the molecule heavier than its endogenous counterpart without significantly altering its biological behavior.[8] This key feature allows researchers to:

-

Trace Metabolic Pathways: Meticulously track the absorption, distribution, and transformation of octanoic acid through various metabolic pathways using mass spectrometry.[9]

-

Quantify Metabolic Flux: Determine the rate of fatty acid oxidation, conversion to other metabolites, and incorporation into complex lipids.[10]

-

Serve as an Internal Standard: Act as a precise internal standard for the accurate quantification of endogenous octanoic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][11]

This guide provides a comprehensive overview of the core applications of this compound, detailing key metabolic pathways, experimental protocols, and data interpretation.

Core Metabolic Pathways of Octanoic Acid

Upon ingestion, triglycerides containing octanoic acid are hydrolyzed, and the free fatty acids are absorbed by enterocytes.[4] From there, they are transported to the liver. The primary metabolic fate of octanoic acid is mitochondrial β-oxidation.

Key Metabolic Steps:

-

Mitochondrial Uptake: Unlike long-chain fatty acids, MCFAs like octanoic acid can cross the inner mitochondrial membrane without the need for the carnitine shuttle system.[1]

-

Activation: Inside the mitochondrial matrix, octanoic acid is activated to its thioester derivative, octanoyl-CoA, by the enzyme medium-chain acyl-CoA synthetase.

-

β-Oxidation: Octanoyl-CoA undergoes a cyclical series of four enzymatic reactions, collectively known as β-oxidation. In each cycle, the fatty acyl-CoA chain is shortened by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[12] The process is initiated by medium-chain acyl-CoA dehydrogenase (MCAD).[3]

-

Energy Production: The generated acetyl-CoA enters the tricarboxylic acid (TCA) cycle to produce ATP.[12] The FADH₂ and NADH molecules donate their electrons to the electron transport chain, driving further ATP synthesis.

-

Ketogenesis: Under conditions of high fatty acid oxidation, such as fasting or a ketogenic diet, the hepatic production of acetyl-CoA can exceed the capacity of the TCA cycle. The excess acetyl-CoA is shunted towards the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate).[4][5] These ketone bodies can be exported from the liver and used as an alternative energy source by extrahepatic tissues like the brain.[3][5]

Experimental Design and Protocols

Utilizing this compound as a metabolic tracer requires careful experimental design, sample preparation, and sensitive analytical techniques.

General Experimental Workflow

The typical workflow for an in vivo study involves administering a known quantity of this compound to the subject and then collecting biological samples over a time course to measure the appearance of the labeled parent compound and its metabolites.

Detailed Protocol: Quantification of this compound and Metabolites in Plasma

This protocol provides a standard method for extracting and quantifying free fatty acids from plasma using GC-MS, adapted from established methodologies.[13]

Materials:

-

Plasma samples collected in EDTA or heparin tubes.

-

This compound (as the tracer administered) and other deuterated internal standards (e.g., palmitic acid-d3 for recovery control).

-

Solvents: Methanol (B129727), iso-octane, acetonitrile (B52724) (all HPLC grade).

-

Reagents: 1N Hydrochloric Acid (HCl), 1% Pentafluorobenzyl (PFB) bromide in acetonitrile, 1% Diisopropylethylamine (DIPEA) in acetonitrile.

-

Glass tubes (16x125 mm and 10x75 mm), centrifuge, vacuum concentrator (SpeedVac).

Procedure:

-

Sample Preparation:

-

To a 16x125 mm glass tube, add 0.5 mL of plasma.

-

Add 1.0 mL of methanol to precipitate proteins and lyse cells.

-

Add a known amount of a different deuterated internal standard (e.g., 25 µL of a 1 ng/µL palmitic acid-d3 solution) to normalize for extraction efficiency.

-

Acidify the mixture to a final concentration of ~25 mM with 1N HCl to ensure all fatty acids are in their protonated form.[13]

-

-

Lipid Extraction:

-

Add 2.0 mL of iso-octane to the tube.

-

Vortex vigorously for 1 minute to mix the phases.

-

Centrifuge at 3000 x g for 2 minutes to separate the layers.[13]

-

Carefully transfer the upper organic layer (iso-octane) to a clean 10x75 mm glass tube.

-

Repeat the extraction step on the remaining aqueous layer with another 2.0 mL of iso-octane and pool the organic layers.

-

-

Drying and Derivatization (for GC-MS):

-

Evaporate the pooled iso-octane extracts to dryness under vacuum using a SpeedVac.

-

To the dried residue, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[13] This reaction converts the fatty acids to their PFB esters, which are more volatile and suitable for GC analysis.

-

Cap the tube, vortex, and let it stand at room temperature for 20 minutes to complete the reaction.[13]

-

Dry the sample again under vacuum.

-

Reconstitute the derivatized fatty acids in 50 µL of iso-octane for injection into the GC-MS.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms).

-

Injection: 1-2 µL of the reconstituted sample.

-

Ionization Mode: Negative Ion Chemical Ionization (NICI) is often used for PFB esters as it provides high sensitivity.

-

Detection: Use Selected Ion Monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) for endogenous octanoic acid, this compound, and their metabolites.

-

Data Presentation and Interpretation

The primary output from a tracer study is quantitative data on the concentration of the labeled compound and its metabolites over time. This data can be used to determine key pharmacokinetic and metabolic parameters.

Quantitative Data Summary

The following tables present representative data that could be obtained from an in vivo study in rodents following oral administration of this compound.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Value | Unit | Description |

| Cₘₐₓ | 2.5 | µM | Maximum observed plasma concentration.[14] |

| Tₘₐₓ | 1.0 | hour | Time at which Cₘₐₓ is observed. |

| AUC (0-t) | 8.5 | µM*hr | Area under the concentration-time curve. |

| T₁/₂ | 2.2 | hours | Elimination half-life. |

Table 2: Representative Tissue Distribution of this compound and a Key Metabolite (β-hydroxybutyrate-d(x)) at Tₘₐₓ

| Tissue | This compound Conc. (nmol/g) | β-hydroxybutyrate-d(x) Conc. (nmol/g) |

| Liver | 15.2 | 55.8 |

| Brain | 1.8 | 12.5 |

| Adipose (Visceral) | 4.5 | 2.1 |

| Skeletal Muscle | 3.1 | 8.9 |

Note: The data in these tables are for illustrative purposes and are synthesized based on principles of fatty acid metabolism. Actual values will vary based on the specific experimental conditions.

Conclusion

This compound is a powerful and versatile tool for researchers in metabolism, nutrition, and drug development. As a stable isotope tracer, it enables the precise and safe quantification of metabolic fluxes in vivo, providing critical insights into the dynamics of medium-chain fatty acid metabolism.[9][14] Its use in conjunction with modern mass spectrometry techniques allows for detailed characterization of how octanoic acid is absorbed, distributed to tissues, and utilized for energy or converted into other critical biomolecules. The methodologies outlined in this guide provide a robust framework for designing and executing studies to unravel the complex roles of MCFAs in health and disease.

References

- 1. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. benchchem.com [benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Sourcing and Application of Octanoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability of Octanoic acid-d5, a deuterated stable isotope of octanoic acid. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. It includes a summary of commercial suppliers, available product specifications, and detailed experimental protocols for its application in mass spectrometry and metabolic research.

Commercial Availability and Specifications

This compound is a valuable tool in various research applications, primarily as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart and as a tracer in metabolic studies. Several chemical suppliers offer this compound and its more heavily deuterated analogue, Octanoic acid-d15. The selection of a suitable supplier often depends on the required isotopic purity, chemical purity, available formats, and cost.

Below is a summary of commercially available this compound and related deuterated octanoic acid products. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers directly for the most current information.

Table 1: Commercial Suppliers of Deuterated Octanoic Acid

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Available Quantities |

| aromaLAB | This compound | 95% min. | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |

| Fisher Scientific (CDN Isotopes) | Octanoic-7,7,8,8,8-d5 Acid | Not specified | Not specified | 0.25 g |

| Pharmaffiliates | This compound | Not specified | "Highly pure" | Inquire for details |

| MedchemExpress | This compound | Not specified | Not specified | Inquire for details |

| ResolveMass Laboratories Inc. | Octanoic-d15-acid | ≥98 atom % D | Not specified | 1 g |

| FB Reagents | Octanoic acid-d15 | 99% | Not specified | 5 mg - 1 g |

| Sigma-Aldrich | Octanoic-d15 acid | ≥98 atom % D | ≥99% (CP) | 25 mg |

| Cayman Chemical | Octanoic Acid-d15 | ≥99% deuterated forms (d1-d15) | Not specified | Inquire for details |

| Cambridge Isotope Laboratories, Inc. | Octanoic acid-D₁₅ | 98% | 98% | 1 g |

Experimental Protocols

The utility of this compound is demonstrated in its application in various analytical and metabolic research protocols. The following sections provide detailed methodologies for its use as an internal standard in GC-MS and LC-MS analysis, as well as its application in metabolic tracing studies.

Use of this compound as an Internal Standard for GC-MS Analysis

Deuterated internal standards are crucial for accurate quantification in mass spectrometry by correcting for variability in sample preparation and instrument response.[1][2]

Objective: To quantify the concentration of endogenous octanoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma)

-

This compound solution of a known concentration

-

Solvents for extraction (e.g., methanol (B129727), iso-octane)

-

Derivatizing agent (e.g., pentafluorobenzyl bromide (PFB-Br))

-

GC-MS system

Protocol:

-

Sample Preparation:

-

To 100 µL of the plasma sample, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the assay.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[3]

-

Vortex the sample thoroughly.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of iso-octane to the sample, vortex, and centrifuge at 3000 x g for 1 minute to separate the layers.[3]

-

Transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction step to ensure complete recovery.

-

-

Derivatization:

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

To the dried residue, add 25 µL of a 1% solution of PFB-Br in acetonitrile (B52724) and 25 µL of a 1% solution of diisopropylethylamine in acetonitrile.[3]

-

Incubate at room temperature for 20 minutes to allow for the derivatization of the carboxylic acid to its PFB ester.[3]

-

Dry the sample again under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable volume of iso-octane (e.g., 50 µL).

-

Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions (Example):

-

MS Conditions (Example):

-

Ionization Mode: Negative Ion Chemical Ionization (NICI)

-

Monitor the appropriate ions for the PFB esters of both endogenous octanoic acid and this compound.

-

-

-

Quantification:

-

Create a calibration curve by analyzing standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of octanoic acid in the samples by interpolating their peak area ratios on the calibration curve.

-

Metabolic Tracing with this compound

Stable isotope tracers are invaluable for elucidating metabolic pathways in vivo and in vitro.[5][6][7][8]

Objective: To trace the metabolic fate of octanoic acid in a cell culture model.

Materials:

-

Cultured mammalian cells

-

Cell culture medium

-

This compound

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system

Protocol:

-

Cell Culture and Labeling:

-

Culture mammalian cells to the desired confluency.

-

Replace the standard culture medium with a medium supplemented with a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals.

-

Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled fatty acid.

-

-

Metabolite Extraction:

-

After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled fatty acid.

-

Quench the metabolism by adding a cold solvent, such as liquid nitrogen or a cold methanol/water mixture.

-

Extract the lipids and other metabolites using a suitable method, such as the Bligh-Dyer or Folch extraction, which typically involves a mixture of chloroform, methanol, and water.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., methanol/acetonitrile).

-

Centrifuge the sample to pellet any insoluble material.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phases: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on the target metabolites.

-

Use targeted methods (e.g., Multiple Reaction Monitoring, MRM) to detect and quantify the incorporation of the deuterium (B1214612) label into downstream metabolites of octanoic acid, such as other fatty acids, acylcarnitines, or complex lipids.

-

-

-

Data Analysis:

-

Analyze the mass spectra to determine the isotopic enrichment in the downstream metabolites. This is achieved by measuring the relative abundance of the different mass isotopologues (molecules with different numbers of deuterium atoms).

-

The pattern of deuterium incorporation will provide insights into the metabolic pathways through which octanoic acid is processed.

-

Visualizing Workflows

To further clarify the processes involved in utilizing deuterated octanoic acid, the following diagrams, generated using the DOT language, illustrate key workflows.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Octanoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds, such as Octanoic acid-d5, are increasingly pivotal in modern research and pharmaceutical development. The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), can significantly alter a molecule's metabolic fate due to the kinetic isotope effect. This phenomenon, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, offers a powerful tool to enhance the pharmacokinetic and safety profiles of drug candidates. This in-depth guide provides a comprehensive overview of the safety, handling, and metabolic considerations for deuterated compounds, with a specific focus on this compound, tailored for professionals in research and drug development.

Core Safety and Handling Principles

While deuterium itself is non-toxic and non-radioactive, the fundamental principle of handling deuterated compounds is that their overall safety profile is dictated by the parent molecule.[1] Therefore, all standard safety precautions for the non-deuterated analogue, octanoic acid, must be strictly followed. The primary additional considerations for deuterated compounds revolve around preserving their isotopic purity, which is crucial for the validity of experimental results and the efficacy of deuterated therapeutics.

General Handling

Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, when handling any chemical. For deuterated compounds, meticulous handling is paramount to prevent isotopic dilution.

Key Handling Considerations:

-

Hygroscopicity and Isotopic Exchange: Many deuterated compounds are hygroscopic and can readily absorb moisture from the atmosphere. This can lead to hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the compound. To mitigate this, it is crucial to handle these compounds under a dry, inert atmosphere, such as nitrogen or argon, or within a glove box. Containers should be allowed to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Choice: When preparing solutions, use anhydrous, deuterated solvents to prevent H-D exchange.

-

Light Sensitivity: Some deuterated compounds may be sensitive to light and susceptible to photolytic degradation. These should be stored in amber vials or in the dark.[1]

Storage and Disposal

Proper storage is essential to maintain the integrity of deuterated compounds. For disposal, the protocols for the non-deuterated parent compound should be followed, in accordance with local regulations.

Storage Recommendations:

-

Solid Form: Store solids in tightly sealed containers under an inert atmosphere (argon or nitrogen is recommended) and in a desiccator to minimize exposure to moisture.[1]

-

Solutions: Store solutions in tightly sealed vials at the recommended temperature (often 2-8°C or -20°C) and protected from light.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Disposal:

-

Waste containing deuterated compounds should be treated as chemical waste, following the disposal guidelines for the non-deuterated form.

-

For octanoic acid, which is a corrosive liquid, waste should be neutralized if necessary and disposed of according to institutional and local environmental regulations. Small quantities of non-hazardous, water-soluble materials may be suitable for sewer disposal with copious amounts of water, but this should be verified with local safety guidelines.

Quantitative Data: Physical and Toxicological Properties

Table 1: Physical and Chemical Properties of Octanoic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | - |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Mild, rancid | [2] |

| Boiling Point | 237 °C (459 °F) | [2] |

| Melting Point | 16 °C (61 °F) | [2] |

| Flash Point | 110 °C (230 °F) (closed cup) | [3] |

| Density | 0.91 g/mL at 25 °C | - |

| Water Solubility | 0.68 g/L at 20 °C |

Table 2: Toxicological Data for Octanoic Acid (Non-deuterated)

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 10080 mg/kg | Rat | [3] |

| Skin Corrosion/Irritation | Corrosive | Rabbit | |

| Serious Eye Damage/Irritation | Causes serious eye damage | Rabbit | |